molecular formula C16H16N2 B3258097 N,1-Dimethyl-N-phenyl-1H-indol-3-amine CAS No. 30065-72-6

N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Cat. No. B3258097
CAS RN: 30065-72-6
M. Wt: 236.31 g/mol
InChI Key: SODMFEPJESDXAB-UHFFFAOYSA-N
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Description

N,1-Dimethyl-N-phenyl-1H-indol-3-amine , also known as DIMPA , is an organic compound with the following chemical formula: C₁₇H₁₆N₂ . It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products, making it an important heterocyclic system in medicinal chemistry .


Synthesis Analysis

The synthesis of DIMPA can be achieved through various methods. One notable approach involves the Fischer indolization–indole N-alkylation sequence . This one-pot, three-component protocol allows for the rapid generation of 1,2,3-trisubstituted indoles. The process utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides, resulting in densely substituted indole products. This method is operationally straightforward, high-yielding, and amenable to the synthesis of diverse indole derivatives .


Chemical Reactions Analysis

DIMPA participates in various chemical reactions due to its indole moiety. Electrophilic substitution readily occurs on the indole ring, leading to the synthesis of diverse derivatives. Researchers have explored its reactivity in the context of antiviral, anti-inflammatory, anticancer, and other biological activities .


Physical And Chemical Properties Analysis

  • Melting Point : DIMPA typically melts within the range of 211–213°C .
  • FT-IR Spectra : Key absorption bands include 3061 cm⁻¹ (Ar-H stretch), 1538 cm⁻¹ (Ar-C stretch), 3369 cm⁻¹ (NH stretch), 1646 cm⁻¹ (NH bend), and 1705 cm⁻¹ (C=O stretch) .
  • 1H-NMR Spectra : Peaks at 4.69 ppm (CH₂-H), 6.68 ppm (CH-H), 7.27 ppm (Ar-H), 7.50 ppm (Ar-H), 7.88 ppm (Ar-H), 8.25 ppm (NH-H), and 9.10 ppm (NOH-H) provide insights into its proton environment .

Mechanism of Action

  • Antiviral Activity : Certain derivatives of DIMPA have demonstrated inhibitory effects against influenza A and Coxsackie B4 viruses .
  • Anti-HIV Properties : Some indole derivatives, including DIMPA analogs, have been investigated as potential anti-HIV agents .

properties

IUPAC Name

N,1-dimethyl-N-phenylindol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-12-16(14-10-6-7-11-15(14)17)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODMFEPJESDXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-Dimethyl-N-phenyl-1H-indol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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